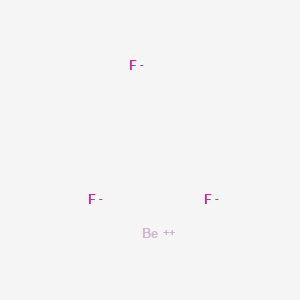

Beryllium trifluoride

Description

Properties

CAS No. |

19181-26-1 |

|---|---|

Molecular Formula |

BeF3- |

Molecular Weight |

66.007393 g/mol |

IUPAC Name |

beryllium;trifluoride |

InChI |

InChI=1S/Be.3FH/h;3*1H/q+2;;;/p-3 |

InChI Key |

OGIAHMCCNXDTIE-UHFFFAOYSA-K |

SMILES |

[Be+2].[F-].[F-].[F-] |

Canonical SMILES |

[Be+2].[F-].[F-].[F-] |

Synonyms |

Be-F3 beryllium trifluoride |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Studies of the Neutral BeF₃ Molecule: A Case Study in Molecular Stability

Affiliation: Google Research

Abstract

This technical whitepaper addresses the conspicuous absence of extensive theoretical studies on the neutral beryllium trifluoride (BeF₃) molecule. For researchers, scientists, and professionals in drug development, understanding the principles of molecular stability is paramount. This document provides an in-depth analysis of why neutral BeF₃ is not a commonly studied species by contrasting its predicted electronic structure with those of the stable molecules beryllium difluoride (BeF₂), boron trifluoride (BF₃), and the trifluoroberyllate anion (BeF₃⁻). Through a comparative review of established theoretical and experimental data, we elucidate the electronic and structural factors that preclude the stability of a neutral BeF₃ molecule. This paper serves as a technical guide to the principles of molecular stability, illustrated through the theoretical lens of beryllium fluoride (B91410) compounds.

Introduction: The Question of Neutral BeF₃

In the landscape of computational chemistry and theoretical molecular modeling, a vast array of molecules are studied to predict their properties and potential applications. However, the absence of a significant body of research on a seemingly simple molecule like neutral this compound (BeF₃) is noteworthy. This lack of literature is not an oversight but rather a direct consequence of the fundamental principles of chemical bonding and molecular stability.

A neutral beryllium atom possesses two valence electrons. The formation of a stable BeF₂ molecule is readily explained by the sharing of these two electrons with two fluorine atoms, resulting in a linear molecule where beryllium achieves a stable, albeit electron-deficient, configuration. The hypothetical neutral BeF₃ molecule, however, would require the beryllium atom to form three covalent bonds. This would result in a molecule with an odd number of valence electrons, making it a radical species. Furthermore, the central beryllium atom would still not satisfy the octet rule, leading to significant electronic instability.

This whitepaper will explore the theoretical underpinnings of this instability by comparing the predicted characteristics of neutral BeF₃ with its stable chemical cousins: BeF₂, the isoelectronic and well-characterized BF₃, and the stable BeF₃⁻ anion.

Comparative Analysis of BeF₂, BF₃, and BeF₃⁻

To understand the instability of neutral BeF₃, it is instructive to examine the properties of related, stable molecules. The following tables summarize key theoretical and experimental data for BeF₂, BF₃, and the BeF₃⁻ anion.

Beryllium Difluoride (BeF₂)

Beryllium difluoride is a stable molecule with a linear geometry, as predicted by VSEPR theory and confirmed by experimental and computational studies.[1][2][3]

| Property | Theoretical/Experimental Value | Reference(s) |

| Molecular Geometry | Linear | [1][2] |

| Bond Angle (F-Be-F) | 180° | [4] |

| Bond Length (Be-F) | 143 pm (gaseous) | [5][6] |

| Hybridization of Be | sp | [3][4] |

| Vibrational Frequencies | ν₁ (symm. stretch): ~715-733 cm⁻¹ν₂ (bend): ~345-357 cm⁻¹ν₃ (asymm. stretch): ~1555-1597 cm⁻¹ | [7] |

Boron Trifluoride (BF₃)

Boron trifluoride is a stable and well-studied molecule that is isoelectronic with the hypothetical BeF₃⁺ cation, but not the neutral BeF₃ radical. It serves as a useful comparison due to its trigonal planar structure.[8][9][10]

| Property | Theoretical/Experimental Value | Reference(s) |

| Molecular Geometry | Trigonal Planar | [8][9][10] |

| Bond Angle (F-B-F) | 120° | [8][9][10] |

| Bond Length (B-F) | 1.307 Å (130.7 pm) | |

| Hybridization of B | sp² | [11] |

| Vibrational Frequencies | ν₁ (symm. stretch): 888 cm⁻¹ν₂ (out-of-plane bend): 691 cm⁻¹ν₃ (asymm. stretch): 1453 cm⁻¹ν₄ (in-plane bend): 480 cm⁻¹ | [12] |

Trifluoroberyllate Anion (BeF₃⁻)

The trifluoroberyllate anion (BeF₃⁻) is a stable chemical entity, often used in biochemical studies as a phosphate (B84403) analog.[13] Its existence highlights that a BeF₃ core can be stabilized by the presence of an additional electron. In its free form, it is predicted to have a trigonal planar geometry.[13]

| Property | Theoretical Prediction | Reference(s) |

| Molecular Geometry | Trigonal Planar (free ion) | [13] |

| Bond Angle (F-Be-F) | ~120° | [14] |

| Hybridization of Be | sp² | |

| Vertical Electron Detachment Energy | 7.63 eV | [14] |

The Inherent Instability of Neutral BeF₃

The data presented for BeF₂, BF₃, and BeF₃⁻ underscore the reasons for the lack of stable, neutral BeF₃.

-

Valence Electron Configuration: Beryllium has a 1s²2s² electron configuration. In BeF₂, it forms two single bonds, utilizing its two valence electrons. To form a neutral BeF₃ molecule, beryllium would need to share three electrons, which it does not possess in its neutral ground state. This would result in an odd-electron molecule (a radical), which is typically highly reactive and unstable.

-

Octet Rule and Electron Deficiency: While Be in BeF₂ and B in BF₃ are electron-deficient (having four and six valence electrons, respectively), they represent relatively stable configurations. A neutral BeF₃ molecule would have only five valence electrons around the central beryllium atom, making it extremely electron-deficient and thus a potent Lewis acid, eager to accept an electron pair.

-

Comparison with BeF₃⁻: The stability of the BeF₃⁻ anion demonstrates that a trigonal planar arrangement of three fluorine atoms around a central beryllium atom is possible, but only when an additional electron is present to satisfy the bonding requirements and create a closed-shell electronic state.

The logical relationship between the valence electrons of the central atom and the stability of the resulting trifluoride species can be visualized as follows:

Theoretical Methodologies for Studying Transient Species

While extensive theoretical studies on a stable, ground-state neutral BeF₃ molecule are absent, computational chemistry provides the tools to investigate transient or highly reactive species. Were the neutral BeF₃ radical a species of interest, for example as a short-lived intermediate in a reaction, the following experimental and computational protocols would be applicable.

Computational Protocols

-

Ab Initio Methods: To accurately model the electronic structure of an open-shell radical like neutral BeF₃, high-level ab initio methods are necessary.

-

Coupled Cluster (CC) Theory: Methods such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) would be employed to obtain highly accurate energies and geometries.

-

Multireference Methods: For cases where the electronic structure is not well-described by a single determinant, multireference methods like CASSCF (Complete Active Space Self-Consistent Field) or MRCI (Multireference Configuration Interaction) would be necessary.

-

-

Density Functional Theory (DFT): DFT calculations, particularly with functionals designed to handle radicals and electron-deficient species, could be used to explore the potential energy surface, vibrational frequencies, and other properties.

-

Basis Sets: Large, flexible basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), would be essential to accurately describe the diffuse electron density of a radical and the highly electronegative fluorine atoms.

The typical workflow for a theoretical investigation of a transient species like the neutral BeF₃ radical is depicted below.

Conclusion

The neutral BeF₃ molecule is not the subject of extensive theoretical investigation due to its inherent electronic instability. As a radical with a highly electron-deficient central beryllium atom, it is not expected to be a stable, isolable species under normal conditions. A comparative analysis with the stable molecules BeF₂, BF₃, and the BeF₃⁻ anion provides a clear rationale for this instability, rooted in the fundamental principles of valence electrons and chemical bonding. While computational methods exist to study such transient species, the lack of a compelling reason to investigate the neutral BeF₃ radical has led to a focus on its more stable chemical relatives. This whitepaper underscores the power of theoretical chemistry not only in characterizing known molecules but also in explaining the absence and instability of hypothetical ones.

References

- 1. quora.com [quora.com]

- 2. the shapeo of BeF2 molecule according to vsepr theory | Filo [askfilo.com]

- 3. topblogtenz.com [topblogtenz.com]

- 4. youtube.com [youtube.com]

- 5. Beryllium fluoride - Wikipedia [en.wikipedia.org]

- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 7. pubs.aip.org [pubs.aip.org]

- 8. app.studyraid.com [app.studyraid.com]

- 9. youtube.com [youtube.com]

- 10. BF3 Molecular Geometry and Bond Angles [unacademy.com]

- 11. What is Hybridization of BF3 - Structure and Geometry of BF3 [allen.in]

- 12. researchgate.net [researchgate.net]

- 13. This compound|Trifluoroberyllate Anion [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Isolation, and Application of the Trifluoroberyllate (BeF₃⁻) Anion

For Researchers, Scientists, and Drug Development Professionals

The trifluoroberyllate (BeF₃⁻) anion, while not commonly isolated as a stable salt, is a species of significant interest in molten salt chemistry and as a phosphate (B84403) analog in biochemical studies. This guide provides a comprehensive overview of the methodologies for its generation, its characterization, and its critical role in mimicking phosphorylated states of proteins, a cornerstone of drug development research.

Introduction to Trifluoroberyllate Chemistry

The trifluoroberyllate anion (BeF₃⁻) is a planar molecule with a trigonal planar geometry, predicted to have sp² hybridization.[1] It is considered a "superhalogen" anion due to its high electron affinity.[2] Unlike its tetrafluoroberyllate (BeF₄²⁻) counterpart, which forms numerous stable and isolable salts, simple salts of BeF₃⁻ are not readily isolated.[3][4] The anion is primarily encountered in high-temperature molten salt systems or generated in situ in aqueous solutions for specific applications.

In the context of drug development and biochemical research, BeF₃⁻ has emerged as an invaluable tool. It acts as a stable and close structural mimic of the phosphate group (PO₄³⁻) in its transition state during phosphoryl transfer reactions.[5][6] This property allows researchers to "trap" enzymes in a conformationally active state, facilitating detailed structural and functional studies that are crucial for understanding enzyme mechanisms and designing inhibitors.[7]

Synthesis and Generation of Trifluoroberyllate

Direct synthesis and isolation of a pure, stable salt of the BeF₃⁻ anion is not a standard laboratory procedure. Instead, the anion is typically generated within a system where it is either a component of a mixture or used immediately in a subsequent application.

In molten salt reactor technology, fluoroberyllate salts like FLiBe (a mixture of LiF and BeF₂) are used as coolants and solvents for nuclear fuel.[8] Within these high-temperature melts, various beryllium fluoride (B91410) species exist in equilibrium, including BeF₃⁻. Crystalline phases containing the trifluoroberyllate anion, such as NaBeF₃, can be formed from melts of NaF and BeF₂ at specific compositions.[9]

Experimental Protocol: Synthesis of NaF-BeF₂ Molten Salt

This protocol describes the general method for preparing a molten salt mixture in which NaBeF₃ is a known crystalline phase.[9]

-

Reagents and Materials:

-

Sodium fluoride (NaF), high purity (99.99%)

-

Beryllium difluoride (BeF₂), high purity

-

Nickel crucible with a screw cap

-

High-temperature electrothermal furnace

-

Inert atmosphere glovebox

-

-

Procedure:

-

Inside an inert atmosphere glovebox, weigh the desired molar proportions of NaF and BeF₂. For the formation of NaBeF₃, a 1:1 molar ratio is used.

-

Thoroughly mix the powdered salts and place them in the nickel crucible.

-

Seal the crucible with the screw cap.

-

Transfer the crucible to the electrothermal furnace.

-

Heat the mixture at a controlled rate (e.g., 5 °C/min) to a temperature above the melting point of the mixture (for 50% BeF₂-NaF, this is above 376 °C). A typical temperature for ensuring homogeneity is 750 °C.[9]

-

Hold the molten salt at this temperature for several hours (e.g., 3 hours) to ensure a complete reaction and uniform composition.[9]

-

Cool the mixture slowly (e.g., 5 °C/min) to room temperature within the furnace.

-

Logical Workflow for Molten Salt Synthesis

Caption: Workflow for the synthesis of NaF-BeF₂ molten salt.

For structural biology and enzyme kinetics, BeF₃⁻ is generated in situ by mixing a beryllium salt (typically BeCl₂ or BeSO₄) with a fluoride salt (NaF or KF) in the presence of the target protein and often a nucleotide like ADP.

Experimental Protocol: Preparation of a BeF₃⁻-Enzyme Complex

This protocol is a generalized procedure for forming a stable enzyme-ADP-BeF₃⁻ complex, which mimics the transition state of ATP hydrolysis.[5][7]

-

Reagents and Materials:

-

Purified protein of interest in a suitable buffer (e.g., HEPES, Tris-HCl).

-

Adenosine diphosphate (B83284) (ADP), magnesium salt.

-

Beryllium sulfate (B86663) (BeSO₄) or Beryllium chloride (BeCl₂), stock solution.

-

Sodium fluoride (NaF), stock solution.

-

All solutions should be prepared with high-purity water.

-

-

Procedure:

-

To a solution of the purified protein, add ADP and MgCl₂ to final concentrations typically in the low millimolar range. Incubate for a short period to allow for binding.

-

Prepare the BeFₓ mixture by combining the BeSO₄ and NaF stock solutions. A molar excess of fluoride is generally used (e.g., a 1:5 to 1:15 ratio of Be²⁺ to F⁻) to favor the formation of BeF₃⁻.

-

Add the BeFₓ mixture to the protein-ADP solution to initiate the formation of the stable complex. The final concentrations are typically in the range of 1-10 mM for NaF and 0.1-1 mM for BeSO₄.

-

Incubate the reaction mixture for a sufficient time (e.g., 30 minutes to several hours) at a controlled temperature (e.g., room temperature or 4 °C) to allow for the formation of the stable enzyme-ADP-BeF₃⁻ complex.

-

The resulting complex can then be used for structural studies (X-ray crystallography, NMR) or functional assays.

-

Signaling Pathway Mimicry by BeF₃⁻

Caption: BeF₃⁻ mimics the transition state of phosphoryl transfer.

Characterization of the Trifluoroberyllate Anion

Characterization of BeF₃⁻ is challenging due to its tendency to exist in equilibrium with other species. Data is primarily derived from computational studies, high-temperature NMR of molten salts, and X-ray crystallography of protein-BeF₃⁻ complexes.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy ¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[10][11] In molten NaF-BeF₂ systems, distinct signals can be attributed to different fluoroberyllate species. The chemical shifts are highly dependent on the composition and temperature of the melt.[9]

Vibrational Spectroscopy (IR and Raman) Theoretical calculations predict the vibrational frequencies for the BeF₃⁻ anion. These spectroscopic techniques can be used to identify the presence of the anion in various matrices, although experimental data for isolated BeF₃⁻ is scarce.

| Parameter | Value | Method/Source |

| Geometry | Trigonal Planar (D₃h) | Theoretical Calculations[12] |

| Hybridization | sp² | Valence Bond Theory[1] |

| Be-F Bond Length | ~1.46 - 1.50 Å | Theoretical (in H₂O complexes)[12] |

| ¹⁹F NMR Chemical Shift | Highly variable, part of complex spectra | High-Temperature NMR of Molten Salts[9] |

| Vertical Detachment Energy | ~7.63 eV | Theoretical (OVGF)[2] |

| Gas Phase ΔfH° | -1453 ± 10 kJ/mol | NIST Chemistry WebBook[13] |

Table 1: Physicochemical Properties of the Trifluoroberyllate (BeF₃⁻) Anion.

The most detailed structural information for the BeF₃⁻ moiety comes from high-resolution X-ray crystal structures of proteins where it is bound to the active site. In these structures, BeF₃⁻ is coordinated to a carboxylate group (e.g., from an aspartate residue) and a magnesium ion, perfectly mimicking the geometry of a phosphoryl group.[5]

| Complex | PDB ID | Resolution (Å) | Be-F Bond Lengths (Å) | F-Be-F Angles (°) |

| Phosphoserine Phosphatase + BeF₃⁻ | 1L7P | 1.50 | ~1.5 - 1.6 | ~108 - 112 |

| NtrC Receiver Domain + BeF₃⁻ | 1DC7 | 2.30 | ~1.5 - 1.6 | ~107 - 114 |

Table 2: Representative Structural Data for BeF₃⁻ in Protein Complexes. Note: In these complexes, the geometry around the beryllium atom is tetrahedral due to coordination with an aspartate oxygen, but the BeF₃ unit itself provides the phosphate mimicry.

Applications in Drug Development

The ability of BeF₃⁻ to act as a phosphate mimic has profound implications for drug development, particularly for targeting enzymes involved in signaling pathways, such as kinases, phosphatases, and ATPases.

-

Mechanism Elucidation: By stabilizing the transition state, BeF₃⁻ allows for the detailed crystallographic study of enzyme active sites, revealing key interactions that can be targeted for inhibitor design.[5]

-

Drug Screening: Stable BeF₃⁻-enzyme complexes can be used in high-throughput screening assays to identify compounds that bind to the activated state of an enzyme.

-

Conformational Trapping: Many proteins, such as response regulators in two-component signaling systems, are activated by phosphorylation. BeF₃⁻ can lock these proteins in their "on" state, enabling the study of their downstream interactions and the design of molecules that modulate these interactions.[7]

Safety Considerations

Beryllium and its compounds, including all fluoroberyllates, are highly toxic and are classified as human carcinogens. All handling of beryllium compounds must be performed in a designated laboratory with appropriate engineering controls, such as a fume hood or glovebox, and personal protective equipment (gloves, lab coat, eye protection). Extreme care must be taken to avoid inhalation of dust or aerosols. All waste must be disposed of according to institutional and national regulations for hazardous materials.

References

- 1. The hybridisation of `BeF_3-` is ________ [allen.in]

- 2. researchgate.net [researchgate.net]

- 3. Tetrafluoroberyllate - Wikipedia [en.wikipedia.org]

- 4. Tetrafluoroberyllate - Wikiwand [wikiwand.com]

- 5. BeF(3)(-) acts as a phosphate analog in proteins phosphorylated on aspartate: structure of a BeF(3)(-) complex with phosphoserine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beryllofluoride Binding Mimics Phosphorylation of Aspartate in Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sioc.ac.cn [sioc.ac.cn]

- 9. HT-NMR Studies of the Be–F Coordination Structure in FNaBe and FLiBe Mixed Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. biophysics.org [biophysics.org]

- 12. tandfonline.com [tandfonline.com]

- 13. BeF3 anion [webbook.nist.gov]

Quantum Chemical Calculations of the Trifluoroberyllate Anion (BeF₃⁻): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on the trifluoroberyllate anion (BeF₃⁻). BeF₃⁻ is a species of significant interest due to its role as a potent phosphate (B84403) analog in biochemical studies, particularly in the investigation of enzyme mechanisms.[1] This document details the theoretical frameworks used to elucidate its electronic structure, geometry, and vibrational properties. It is intended to serve as a valuable resource for researchers employing computational methods to study beryllium compounds and their interactions in biological and chemical systems. All beryllium compounds are highly toxic, and appropriate safety protocols must be strictly followed when handling them.[1]

Introduction to the Trifluoroberyllate Anion (BeF₃⁻)

The trifluoroberyllate anion, BeF₃⁻, is a superhalogen anion characterized by a high electron affinity.[2] Its primary significance in the scientific community stems from its ability to act as a structural and electronic mimic of the phosphate group (PO₄³⁻).[1] This property allows it to bind to the active sites of enzymes such as kinases and phosphatases, effectively trapping them in transition-state-like conformations.[1] Such stabilization is invaluable for structural biology techniques like X-ray crystallography, enabling the detailed study of enzymatic reaction mechanisms.[1]

From a quantum chemical perspective, BeF₃⁻ is an interesting subject due to the electron-deficient nature of the central beryllium atom, which imparts strong Lewis acidity.[1] It is isoelectronic with boron trifluoride (BF₃), and as such, many of its properties can be understood through this analogy.

Theoretical and Computational Methodologies

A variety of quantum chemical methods have been employed to study the properties of BeF₃⁻ and related species. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Computational Approaches

-

Density Functional Theory (DFT): This is a widely used method for studying the electronic structure of molecules. Functionals such as B3LYP and M05-2X have been successfully applied to beryllium-containing systems.

-

Ab Initio Methods: For higher accuracy, especially for the calculation of electron correlation effects, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are often utilized.

-

Outer Valence Green Function (OVGF): This method is particularly well-suited for the accurate calculation of vertical electron detachment energies of anions.[2]

Basis Sets

The selection of a suitable basis set is critical. For anionic species, it is important to include diffuse functions to accurately describe the loosely bound electrons. Commonly used basis sets include:

-

Pople-style basis sets: e.g., 6-311++G(3df)

-

Correlation-consistent basis sets: e.g., aug-cc-pVTZ

Software

Computational chemistry packages such as Gaussian are frequently used to perform these calculations.

Molecular Properties of BeF₃⁻

Molecular Geometry

In its isolated, gaseous state, the trifluoroberyllate anion is predicted to have a trigonal planar geometry, belonging to the D₃h point group. This is analogous to the well-characterized structure of its isoelectronic counterpart, BF₃. The F-Be-F bond angles are expected to be 120°. When BeF₃⁻ acts as a ligand in a coordination complex, such as by binding to an aspartate residue in a protein, its geometry distorts to tetrahedral .[1]

Electronic Properties

Quantum chemical calculations have been instrumental in determining the electronic properties of BeF₃⁻, which are summarized in the table below. The high vertical electron detachment energy and electron affinity confirm its classification as a superhalogen.

| Property | Calculated Value | Computational Method/Basis Set |

| Vertical Electron Detachment Energy (VDE) | 7.63 eV | OVGF/6-311++G(3df) |

| Electron Affinity (EA) of BeF₃ | 7.56 eV | M052X/6-31+G(d,p) |

Vibrational Frequencies

| Species | Property | Calculated Value (cm⁻¹) | Computational Method/Basis Set |

| BeF⁻ | Vibrational Fundamental (ν) | 1040(7) (Experimental) | - |

| BeF⁻ | Vibrational Fundamental (ν) | 1051.4(4) | CCSD(T) |

| BeF⁻ | Harmonic Wavenumber (ωₑ) | 1059(6) (Experimental) | - |

| BeF⁻ | Harmonic Wavenumber (ωₑ) | 1073.2 | CCSD(T)/aug-cc-pwCV5Z |

Molecular Orbital Analysis

The bonding in BeF₃⁻ can be understood through molecular orbital (MO) theory. The MOs are formed from the linear combination of the atomic orbitals of beryllium and the three fluorine atoms. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance in determining the reactivity of the molecule. The LUMO of BeF₃⁻ is expected to be centered on the beryllium atom, which explains its strong Lewis acidic character and its ability to accept electron density from a donor.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical calculation of the properties of the BeF₃⁻ anion.

Molecular Orbital Formation Analogy (based on BF₃)

This diagram illustrates the conceptual formation of sigma and pi molecular orbitals in a trigonal planar molecule like BeF₃⁻, using the well-studied BF₃ as an analogue.

Conclusion

Quantum chemical calculations provide invaluable insights into the structure, bonding, and reactivity of the trifluoroberyllate anion. The theoretical data corroborate its role as a superhalogen and a potent phosphate mimic. This guide has summarized the key computational methodologies and the resulting molecular properties, offering a foundational understanding for researchers in computational chemistry, biochemistry, and drug development. The continued application of these theoretical methods will undoubtedly further elucidate the intricate interactions of BeF₃⁻ in complex chemical and biological environments.

References

An In-depth Technical Guide on the Molecular Geometry of Trifluoroberyllate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, electronic structure, and characterization of trifluoroberyllate complexes. Due to the instability of the neutral beryllium trifluoride (BeF₃) molecule, this document focuses on the scientifically significant trifluoroberyllate anion ([BeF₃]⁻) and its coordination complexes. This anion is of particular interest to the scientific community, especially in biochemistry, where it serves as a critical tool for studying enzymatic processes involving phosphate (B84403) groups.

Core Concepts: The Trifluoroberyllate Anion ([BeF₃]⁻)

The trifluoroberyllate anion ([BeF₃]⁻) is an inorganic chemical entity that, in its isolated state, possesses a trigonal planar geometry, analogous to boron trifluoride (BF₃).[1][2][3][4][5] This geometry is a direct consequence of the sp² hybridization of the central beryllium atom, which forms three equivalent Be-F sigma bonds with no lone pairs of electrons.[3][6] The resulting F-Be-F bond angles are 120°, minimizing electron pair repulsion as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory.[2][5]

In aqueous solutions, [BeF₃]⁻ exists in a dynamic equilibrium with other fluoroberyllate species, including BeF⁺, BeF₂, and the tetrafluoroberyllate anion ([BeF₄]²⁻). The relative concentration of each species is highly dependent on the fluoride-to-beryllium ratio in the solution.[7][8]

A pivotal role of the [BeF₃]⁻ anion is its function as a phosphate analog.[1] Its size and geometry closely mimic the phosphate group (PO₄³⁻), enabling it to bind to the active sites of phosphate-metabolizing enzymes such as kinases and phosphatases. This "traps" the enzyme in a transition-state-like conformation, facilitating detailed structural and mechanistic studies.[1]

Molecular Geometry and Structural Data

The geometry of the beryllium center in trifluoroberyllate complexes is adaptable. While the free [BeF₃]⁻ ion is trigonal planar, its coordination to other ligands, particularly within the active sites of enzymes, often results in a shift to a tetrahedral geometry.[1] For instance, when binding to an aspartate residue in a protein, the beryllium atom becomes four-coordinate.[1]

Solid-state structures of compounds containing the trifluoroberyllate moiety can be complex. X-ray diffraction studies have shown that what are nominally "trifluoroberyllates" can feature intricate crystal lattices where BeF₄ tetrahedra share fluorine atoms to form larger polymeric structures.[1][9][10]

Table 1: Structural and Spectroscopic Data for Beryllium Fluoride (B91410) Species

| Species/Complex | Method | Parameter | Value | Reference(s) |

| [BeF₃]⁻ (isolated) | Theory (VSEPR/Hybridization) | Geometry | Trigonal Planar | [1][3] |

| Theory (VSEPR) | F-Be-F Bond Angle | 120° | [2][3] | |

| [BeF₄]²⁻ | X-Ray Diffraction | Geometry | Tetrahedral | [9][10] |

| X-Ray Diffraction | Be-F Bond Length | 145 - 153 pm | [9][10][11] | |

| BF₃ (for comparison) | Experimental/Computational | B-F Bond Length | ~131 pm | [12][13] |

| Experimental | F-B-F Bond Angle | 120° | ||

| Aqueous Fluoroberyllates | ¹⁹F NMR | J(⁹Be-¹⁹F) for [BeF₄]²⁻ | 33.7 Hz | [7] |

Experimental Protocols for Characterization

The elucidation of the structure and behavior of trifluoroberyllate complexes relies on a combination of spectroscopic and diffraction techniques.

Synthesis of Trifluoroberyllate Complexes in Aqueous Solution

Objective: To prepare an aqueous solution containing a mixture of fluoroberyllate complexes, including [BeF₃]⁻, for subsequent analysis.

Methodology:

-

Reagent Preparation: Prepare stock solutions of beryllium sulfate (B86663) (BeSO₄) and sodium fluoride (NaF) in deionized water. For example, to achieve a specific [F]/[Be] ratio, 40 mM BeSO₄ and 300 mM NaF can be used.[8]

-

Mixing and Equilibration: Combine the BeSO₄ and NaF solutions in the desired molar ratio. The relative populations of BeF₂, [BeF₃]⁻, and [BeF₄]²⁻ will depend on this ratio.[7][8]

-

Sample Preparation for Analysis: The resulting solution can be directly used for NMR analysis. For solid-state studies, crystallization would be induced by methods such as slow evaporation or addition of a counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different fluoroberyllate species in an aqueous solution.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer, such as a Varian H.R. 60, is used, tuned to the appropriate frequencies for ¹⁹F (e.g., 56.4 MHz) and ⁹Be observation.[7][14]

-

Sample Preparation: The aqueous solution of fluoroberyllate complexes is placed in a standard NMR tube. An external capillary containing a reference standard, such as trifluoroacetic acid (TFA), may be used.[7]

-

Data Acquisition: ¹⁹F and ⁹Be NMR spectra are recorded. Signals corresponding to BeF₂, [BeF₃]⁻, and [BeF₄]²⁻ can be identified based on their distinct chemical shifts and scalar coupling (J-coupling) patterns.[7][8][14] For instance, the ⁹Be signal for [BeF₃]⁻ would appear as a quartet due to coupling with three fluorine nuclei (I=1/2), while the [BeF₄]²⁻ signal would be a quintet.

-

Data Analysis: The relative concentrations of the different species are determined by integrating the corresponding signals in the NMR spectra.[7]

X-ray Diffraction (XRD)

Objective: To determine the precise three-dimensional atomic arrangement of a trifluoroberyllate complex in the solid state.

Methodology:

-

Crystallization: Single crystals of a salt containing the trifluoroberyllate anion (e.g., NaBeF₃) are grown from a supersaturated solution.[1] This is a critical and often challenging step.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined by solving the phase problem, and the structural model is refined to achieve the best fit with the experimental data. This provides precise bond lengths, bond angles, and details of the crystal packing.[1]

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the complex relationships and processes involved in the study of trifluoroberyllate complexes.

Caption: Equilibrium of fluoroberyllate species in aqueous solution.

Caption: Experimental workflow for trifluoroberyllate complex characterization.

Caption: Mechanism of enzyme inhibition by [BeF₃]⁻ as a phosphate analog.

References

- 1. This compound|Trifluoroberyllate Anion [benchchem.com]

- 2. app.studyraid.com [app.studyraid.com]

- 3. Hybridization of BF3 Explained | Shape, Geometry & Shortcuts for JEE [vedantu.com]

- 4. BF3 Molecular Geometry and Bond Angles [unacademy.com]

- 5. homework.study.com [homework.study.com]

- 6. Back bonding in `BF_(3)` does not afect [allen.in]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Identification of beryllium fluoride complexes in mechanically distorted gels using quadrupolar split 9Be NMR spectra resolved with solution-state selective cross-polarization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Tetrafluoroberyllate - Wikipedia [en.wikipedia.org]

- 10. Tetrafluoroberyllate - Wikiwand [wikiwand.com]

- 11. scribd.com [scribd.com]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Identification of beryllium fluoride complexes in mechanically distorted gels using quadrupolar split 9Be NMR spectra resolved with solution-state selective cross-polarization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of Trifluoroberyllate Ion (BeF₃⁻) in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the trifluoroberyllate ion (BeF₃⁻) in aqueous solutions. Due to its structural similarity to the phosphate (B84403) group, BeF₃⁻ is often used as a phosphate analog in biochemical and pharmaceutical research to study enzyme mechanisms. Understanding its speciation and structure in solution is therefore of critical importance. This document details the experimental protocols for Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy and presents the expected quantitative data in a structured format.

Beryllium Fluoride (B91410) Speciation in Aqueous Solution

In aqueous solutions, the beryllium ion (Be²⁺) exists in equilibrium with various fluoro-complexes. The relative concentration of these species is dependent on the fluoride-to-beryllium ratio and the overall concentration of the solution. The primary species in equilibrium include the hydrated beryllium ion [Be(H₂O)₄]²⁺, and the complexes [BeF(H₂O)₃]⁺, [BeF₂(H₂O)₂], [BeF₃(H₂O)]⁻, and [BeF₄]²⁻.[1][2] The trifluoroberyllate ion, [BeF₃(H₂O)]⁻ (often abbreviated as BeF₃⁻), is typically a minor species in simple aqueous solutions of beryllium fluoride but can be stabilized under specific conditions.[1]

Caption: Equilibrium of beryllium fluoride species in aqueous solution.

Spectroscopic Characterization

The primary methods for characterizing BeF₃⁻ in aqueous solution are Nuclear Magnetic Resonance (NMR) and vibrational (Raman and Infrared) spectroscopy.

NMR spectroscopy is a powerful tool for identifying and quantifying the different beryllium fluoride species in solution. Both ⁹Be and ¹⁹F NMR are employed to probe the local chemical environment of the beryllium and fluorine nuclei, respectively.

2.1.1. ⁹Be NMR Spectroscopy

The ⁹Be nucleus (spin I = 3/2) is a quadrupolar nucleus, which can lead to broad resonance signals. However, in the relatively symmetric tetrahedral coordination environment of the beryllofluoride complexes, reasonably sharp signals can be obtained. The chemical shift of ⁹Be is sensitive to the number of fluoride ions coordinated to the beryllium center.

| Species | ⁹Be Chemical Shift (ppm) | Multiplicity | J-coupling (⁹Be-¹⁹F) (Hz) |

| [Be(H₂O)₄]²⁺ | ~ 0 | Singlet | - |

| [BeF(H₂O)₃]⁺ | ~ -1 to -2 | Doublet | ~ 33 |

| [BeF₂(H₂O)₂] | ~ -2 to -3 | Triplet | ~ 33 |

| [BeF₃(H₂O)]⁻ | ~ -3 to -4 | Quartet | ~ 33 |

| [BeF₄]²⁻ | ~ -4 to -5 | Quintet | ~ 33 |

Note: Chemical shifts are relative to a standard such as aqueous BeSO₄. The exact values can vary with concentration, temperature, and solvent.

2.1.2. ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides complementary information to ⁹Be NMR. The ¹⁹F chemical shifts and coupling to ⁹Be can be used to distinguish between the different fluoro-complexes.

| Species | ¹⁹F Chemical Shift (ppm) | Multiplicity | J-coupling (¹⁹F-⁹Be) (Hz) |

| [BeF₃(H₂O)]⁻ | ~ -155 to -160 | Quartet | ~ 33 |

| Free F⁻ | ~ -120 | Singlet | - |

Note: Chemical shifts are relative to a standard such as CCl₃F. The exact values can vary with experimental conditions.

2.1.3. Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring ⁹Be and ¹⁹F NMR spectra of beryllium fluoride solutions is as follows:

Caption: Experimental workflow for NMR analysis of BeF₃⁻.

-

Sample Preparation:

-

Prepare aqueous solutions of beryllium fluoride by dissolving BeF₂ or by mixing a beryllium salt (e.g., BeSO₄ or BeCl₂) with a fluoride salt (e.g., NaF or KF) in the desired molar ratios in D₂O.

-

To minimize hydrolysis of the beryllium ion, the pH of the solution should be maintained below 7.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

-

A multinuclear probe capable of detecting both ⁹Be and ¹⁹F is required.

-

-

Data Acquisition:

-

Spectra should be acquired at a constant, controlled temperature to ensure equilibrium is maintained.

-

For quantitative analysis, ensure that the relaxation delay between scans is sufficiently long (at least 5 times the longest T₁ relaxation time) to allow for full relaxation of the nuclei.

-

A single-pulse experiment is typically sufficient for both ⁹Be and ¹⁹F detection.

-

-

Data Processing:

-

The acquired free induction decays (FIDs) are processed by Fourier transformation.

-

Spectra are referenced to an external or internal standard (e.g., aqueous BeSO₄ for ⁹Be, CCl₃F for ¹⁹F).

-

The relative concentrations of the different species can be determined by integrating the corresponding signals in the quantitative spectra.

-

Vibrational spectroscopy provides insights into the molecular vibrations of the beryllium fluoride complexes. The Be-F and Be-OH₂ stretching and bending modes are sensitive to the coordination environment of the beryllium ion.

2.2.1. Raman Spectroscopy

Raman spectroscopy is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. The symmetric stretching modes of the BeFₓ species are typically strong and polarized in the Raman spectrum.

| Species | Vibrational Mode | Wavenumber (cm⁻¹) |

| [BeF₃(H₂O)]⁻ | ν(Be-F) symmetric | ~ 630 |

| [BeF₄]²⁻ | ν(Be-F) symmetric | ~ 635 |

| [Be(H₂O)₄]²⁺ | ν(Be-O) symmetric | ~ 535 |

Note: These are approximate values and can be influenced by the solution environment.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy, particularly using Attenuated Total Reflectance (ATR) techniques, can also be applied to aqueous solutions. The asymmetric stretching and bending modes are typically more intense in the IR spectrum.

| Species | Vibrational Mode | Wavenumber (cm⁻¹) |

| [BeF₃(H₂O)]⁻ | ν(Be-F) asymmetric | ~ 800 - 900 |

| [BeF₄]²⁻ | ν(Be-F) asymmetric | ~ 800 - 900 |

2.2.3. Experimental Protocol: Vibrational Spectroscopy

A general protocol for acquiring Raman and IR spectra of beryllium fluoride solutions is as follows:

-

Sample Preparation:

-

Prepare solutions as described for NMR spectroscopy. H₂O can be used as the solvent for Raman spectroscopy, while D₂O may be preferred for certain IR experiments to avoid overlapping bands.

-

Filter the solutions to remove any particulate matter that could cause fluorescence in Raman measurements.

-

-

Instrumentation:

-

Raman: A dispersive Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).

-

IR: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory for easy analysis of aqueous samples.

-

-

Data Acquisition:

-

Raman: Acquire spectra using an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio while avoiding sample heating.

-

IR: Collect a background spectrum of the solvent (e.g., H₂O or D₂O) before acquiring the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the solvent spectrum from the sample spectrum to isolate the solute signals.

-

Perform baseline correction and peak fitting to determine the positions and intensities of the vibrational bands.

-

Conclusion

The spectroscopic analysis of BeF₃⁻ in aqueous solution requires a multi-technique approach, with NMR and vibrational spectroscopy providing complementary information. ⁹Be and ¹⁹F NMR are invaluable for the unambiguous identification and quantification of the different beryllium fluoride species in equilibrium. Raman and IR spectroscopy offer insights into the vibrational structure of these complexes. By employing the detailed protocols outlined in this guide, researchers can effectively characterize the behavior of the trifluoroberyllate ion in aqueous environments, facilitating its use as a phosphate analog in a wide range of scientific and drug development applications.

References

An In-depth Technical Guide to Trifluoroberyllate (BeF₃⁻) Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoroberyllate anion (BeF₃⁻), a deceptively simple inorganic species, has garnered significant attention in biochemical and structural biology research. Its remarkable ability to act as a potent phosphate (B84403) analog allows it to serve as a valuable tool for elucidating the mechanisms of phosphoryl transfer enzymes, which are critical in a vast array of cellular signaling pathways. This technical guide provides a comprehensive literature review of the key research findings on trifluoroberyllate, with a focus on its structural and vibrational properties, experimental applications, and the underlying principles of its function as a phosphate mimic. Quantitative data are presented in structured tables, and detailed experimental workflows and conceptual relationships are visualized through diagrams to facilitate a deeper understanding of this important research tool.

Introduction

Beryllium trifluoride is most accurately described as the trifluoroberyllate anion, BeF₃⁻. While the neutral BeF₃ radical is a subject of theoretical interest, it is the anionic form that has found significant application in the life sciences. The primary research value of BeF₃⁻ lies in its capacity to mimic the geometric and electronic properties of a phosphate group (PO₄³⁻)[1]. This mimicry enables researchers to trap enzymes involved in phosphoryl transfer, such as kinases and phosphatases, in transition-state-like conformations[1]. The stabilization of these transient states is invaluable for structural studies using techniques like X-ray crystallography, providing snapshots of enzymatic mechanisms that are otherwise difficult to observe[1].

Beyond its utility in biochemistry, the study of trifluoroberyllate contributes to a fundamental understanding of inorganic chemistry, particularly concerning electron-deficient species and Lewis acid-base interactions[1]. The free BeF₃⁻ ion adopts a trigonal planar geometry, but readily transitions to a tetrahedral structure when it coordinates with other molecules, such as an aspartate residue within the active site of a protein[1]. It is important to note that all beryllium compounds are highly toxic, and stringent safety protocols must be adhered to during their handling and use[1].

Quantitative Data

Structural Parameters

The geometry of the trifluoroberyllate anion is central to its function as a phosphate analog. In its free state, BeF₃⁻ is characterized by a trigonal planar structure. However, when complexed within the active site of an enzyme, it typically adopts a tetrahedral geometry[1]. The following tables summarize key structural parameters for BeF₃⁻ and related compounds, drawing from both computational and experimental studies.

| Compound/Complex | Parameter | Value | Method | Reference |

| Gaseous BeF₂ | Be-F Bond Length | 143 pm | Gas Electron Diffraction | [1] |

| Solid BeF₂ | Be-F Bond Length | ~154 Å | X-ray Crystallography | [1] |

| BeF₃⁻ (in aqueous solution) | Be-F Distance | 1.46 - 1.50 Å | Computational | Benchchem |

| BF₃ | B-F Bond Length | 1.30 Å | Gas Electron Diffraction | [2][3] |

| BF₃ Adduct (Me₃N→BF₃) | B-F Bond Length | > 1.30 Å | N/A | [4] |

Note: The bond length in the BF₃ adduct is noted to be longer than in the free molecule due to the loss of double bond character upon formation of the adduct.

Spectroscopic and Thermochemical Data

Spectroscopic data, particularly vibrational frequencies, provide insight into the bonding and dynamics of the trifluoroberyllate anion. While experimental vibrational data for BeF₃⁻ is scarce, computational methods have been employed to predict its properties. For comparative purposes, data for the well-studied boron trifluoride (BF₃) molecule are also included.

| Species | Property | Value | Method/Source |

| BeF₃⁻ | Molecular Weight | 66.007940 g/mol | NIST |

| BeF₃⁻ | Standard Enthalpy of Formation (gas) | -1453 ± 10 kJ/mol | NIST |

| BF₃ | Symmetric Stretch (ν₁) | 888 cm⁻¹ | Experimental |

| BF₃ | Out-of-Plane Bend (ν₂) | 691-719 cm⁻¹ | Experimental |

| BF₃ | Asymmetric Stretch (ν₃) | 1454 cm⁻¹ | Experimental |

| BF₃ | In-Plane Bend (ν₄) | 480 cm⁻¹ | Experimental |

Note: The vibrational modes of BF₃ are well-characterized and serve as a useful reference for understanding the expected vibrational behavior of the isoelectronic BeF₃⁻ anion.

Experimental Protocols

The primary application of trifluoroberyllate in research is to act as a phosphate analog to study enzyme mechanisms. This typically involves forming a stable complex between the enzyme, a nucleotide diphosphate (B83284) (like ADP), and BeF₃⁻. This ternary complex mimics the transition state of ATP hydrolysis.

In Situ Formation of Trifluoroberyllate for Enzyme Complexation

Trifluoroberyllate is typically generated in situ from beryllium fluoride (B91410) (BeF₂) or a mixture of a beryllium salt (e.g., BeCl₂) and a fluoride salt (e.g., NaF). The following is a generalized protocol for the formation of an enzyme-ADP-BeF₃⁻ complex for structural studies.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., HEPES, Tris)

-

Adenosine diphosphate (ADP) solution

-

Beryllium chloride (BeCl₂) solution

-

Sodium fluoride (NaF) solution

-

Magnesium chloride (MgCl₂) solution (often required for nucleotide binding)

Generalized Protocol:

-

Protein Preparation: The purified protein is dialyzed into a buffer that is free of phosphate and compatible with the subsequent crystallization or NMR experiments. A typical buffer might be 50 mM HEPES with 7 mM MgCl₂ at a pH of 7.0.

-

Nucleotide Addition: ADP is added to the protein solution to a final concentration that ensures saturation of the nucleotide-binding site.

-

In Situ BeF₃⁻ Formation: Beryllium chloride and sodium fluoride are added to the protein-ADP solution. The molar ratio of NaF to BeCl₂ is typically greater than 3:1 to favor the formation of the BeF₃⁻ species.

-

Incubation: The mixture is incubated to allow for the formation of the stable ternary complex (Protein-ADP-BeF₃⁻).

-

Crystallization or Spectroscopic Analysis: The solution containing the ternary complex is then used for crystallization trials or NMR spectroscopy. For crystallization, the hanging drop vapor diffusion method is commonly employed.

Mandatory Visualizations

Signaling Pathway Mimicry

The trifluoroberyllate anion, in conjunction with ADP, serves as an analog of ATP in the active sites of enzymes. This allows for the "trapping" of the enzyme in a state that mimics the transition state of ATP hydrolysis, which is crucial for understanding the catalytic mechanism.

Caption: Mimicry of the ATP hydrolysis transition state by ADP and BeF₃⁻.

Experimental Workflow for Structural Studies

The use of trifluoroberyllate in structural biology follows a well-defined workflow, from the preparation of the protein to the final structural analysis. This workflow is essential for obtaining high-quality data on enzyme-inhibitor complexes.

Caption: Experimental workflow for the structural analysis of a BeF₃⁻-inhibited enzyme.

Logical Relationship of Beryllium Fluoride Species

The trifluoroberyllate anion is part of a series of fluoroberyllate species that can exist in solution, with the equilibrium between them depending on the relative concentrations of beryllium and fluoride ions.

Caption: Equilibrium relationship between different fluoroberyllate species in solution.

Conclusion

The trifluoroberyllate anion is a powerful tool in the arsenal (B13267) of biochemists and structural biologists. Its ability to act as a stable analog of the phosphate group in its transition state has provided unprecedented insights into the mechanisms of a wide range of enzymes. This technical guide has summarized the key structural and spectroscopic properties of BeF₃⁻, provided a generalized experimental protocol for its use in forming enzyme complexes, and visualized the core concepts behind its application. As research continues to unravel the complexities of cellular signaling, the utility of trifluoroberyllate as a research tool is likely to expand, furthering our understanding of fundamental biological processes and aiding in the development of novel therapeutics.

References

An In-depth Technical Guide to the Discovery and History of Fluoroberyllate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroberyllate complexes, particularly the tetrafluoroberyllate anion ([BeF₄]²⁻), hold a significant place in both inorganic chemistry and biochemistry. Their remarkable structural mimicry of the phosphate (B84403) group has made them invaluable tools for studying the mechanisms of phosphoryl transfer enzymes, including G-proteins, ATPases, and phosphatases. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of fluoroberyllate complexes, with a focus on their application in biological research.

Historical Perspective: From Geochemistry to Biology

The foundational understanding of fluoroberyllate complexes is rooted in the pioneering work of Victor Moritz Goldschmidt in the 1920s.[1] His systematic studies on the crystal chemistry of minerals revealed the principle of isomorphism, where different substances can crystallize in the same form. Goldschmidt established that the similarity in ionic radii and charge between the tetrafluoroberyllate ([BeF₄]²⁻) and silicate (B1173343) ([SiO₄]⁴⁻) ions allowed them to form analogous crystal structures.[1] This work, detailed in his series "Geochemische Verteilungsgesetze der Elemente" (Geochemical Laws of the Distribution of Elements), laid the theoretical groundwork for understanding the structural properties of fluoroberyllates.[1]

Decades later, in the 1980s, the significance of fluoroberyllate complexes expanded into the realm of biochemistry. It was discovered that fluoride (B91410), in the presence of trace amounts of beryllium, could activate G-proteins. This led to the seminal finding that the trifluoroberyllate complex ([BeF₃]⁻) acts as a close structural and electronic analog of the γ-phosphate group of GTP. This mimicry allows it to bind to the GDP-bound form of G-proteins, effectively locking them in an activated state and providing a powerful tool to study their function.

Synthesis of Fluoroberyllate Complexes

A common and important fluoroberyllate salt is ammonium (B1175870) tetrafluoroberyllate ((NH₄)₂BeF₄), which serves as a precursor for the production of beryllium metal and beryllium fluoride glass.[2]

Experimental Protocol: Synthesis of Ammonium Tetrafluoroberyllate

Reaction: Be(OH)₂ + 2(NH₄)HF₂ → (NH₄)₂BeF₄ + 2H₂O

Materials:

-

Beryllium hydroxide (B78521) (Be(OH)₂)

-

Ammonium bifluoride ((NH₄)HF₂)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, create a suspension of beryllium hydroxide in deionized water.

-

Slowly add a solution of ammonium bifluoride to the beryllium hydroxide suspension while stirring. The reaction is exothermic and should be controlled.

-

Continue stirring until the beryllium hydroxide has completely dissolved, forming a clear solution of ammonium tetrafluoroberyllate.

-

Concentrate the solution by evaporation to induce crystallization.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with cold ethanol to remove any soluble impurities.

-

Dry the purified crystals in a desiccator or under vacuum at a low temperature. For higher purity, recrystallization from a saturated aqueous solution can be performed.[3]

Structural Characterization

The tetrahedral geometry of the [BeF₄]²⁻ anion is central to its function as a phosphate analog. This structure is elucidated through various analytical techniques, primarily X-ray crystallography and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of fluoroberyllate complexes, providing precise measurements of bond lengths and angles.

-

Crystal Selection and Mounting: A suitable single crystal of the fluoroberyllate salt is selected under a microscope and mounted on a goniometer head.[4][5][6][7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[7] A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[5][7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

-

Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These data are then used to calculate the electron density map of the crystal.

-

Structure Solution and Refinement: The electron density map is interpreted to determine the positions of the atoms in the crystal lattice. The structural model is then refined to obtain the final, high-resolution crystal structure.[5]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for studying the behavior of fluoroberyllate complexes in solution. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, it provides detailed information about the different fluoroberyllate species present in equilibrium.[8][9]

-

Sample Preparation: Prepare aqueous solutions of a beryllium salt (e.g., BeSO₄) and a fluoride source (e.g., NH₄F) at the desired concentrations and molar ratios.

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a fluorine probe.

-

A reference standard, such as trifluoroacetic acid (TFA), is typically used as an external reference.[9]

-

-

Data Acquisition:

-

Acquire ¹⁹F NMR spectra at a controlled temperature. Low temperatures can be used to slow down fluoride exchange reactions, allowing for better resolution of individual species.

-

Use appropriate pulse sequences. For quantitative analysis, an inverse-gated decoupling sequence can be used to suppress the nuclear Overhauser effect (NOE) and ensure accurate integration.[8] A longer relaxation delay (5 x T₁) is recommended for accurate quantification.[8]

-

-

Data Analysis:

-

The different fluoroberyllate species ([BeF₄]²⁻, [BeF₃]⁻, BeF₂, and [BeF]⁺) will appear as distinct quartets in the ¹⁹F spectrum due to coupling with the ⁹Be nucleus (I = 3/2).

-

The chemical shifts and coupling constants are characteristic of each species.

-

The relative concentrations of the different species can be determined by integrating the corresponding signals.

-

Quantitative Data

The following tables summarize key quantitative data for fluoroberyllate complexes.

Table 1: Bond Lengths and Angles for the Tetrafluoroberyllate Anion ([BeF₄]²⁻)

| Parameter | Value | Reference |

| Be-F Bond Length | 1.54 Å | [10] |

| F-Be-F Bond Angle | ~108° | [11] |

Table 2: ¹⁹F NMR Spectroscopic Data for Aqueous Fluoroberyllate Species

| Species | Chemical Shift (ppm relative to TFA) | J(⁹Be-¹⁹F) (Hz) |

| [BeF₄]²⁻ | 84.4 - 85.0 | 33.84 |

| [BeF₃]⁻ | 86.7 - 88.1 | 36.47 |

| BeF₂ | 89.3 - 90.3 | 38.50 |

| [BeF]⁺ | 91.8 - 93.0 | 40.53 |

| Data from Hogben, M. G., Radley, K., & Reeves, L. W. (1970). Canadian Journal of Chemistry, 48(19), 2960-2965.[12] |

Table 3: Stability Constants (log K) of Aqueous Fluoroberyllate Complexes

| Equilibrium | log K |

| [Be]²⁺ + F⁻ ⇌ [BeF]⁺ | 4.9 |

| [BeF]⁺ + F⁻ ⇌ BeF₂ | 3.8 |

| BeF₂ + F⁻ ⇌ [BeF₃]⁻ | 2.8 |

| [BeF₃]⁻ + F⁻ ⇌ [BeF₄]²⁻ | 1.7 |

| Values are approximate and depend on ionic strength and temperature. |

Role in G-Protein Signaling

Fluoroberyllate complexes, specifically trifluoroberyllate ([BeF₃]⁻), have been instrumental in elucidating the mechanism of G-protein activation. G-proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.

The G-Protein Activation Cycle

The normal G-protein activation cycle involves the exchange of GDP for GTP upon receptor activation, leading to the dissociation of the Gα and Gβγ subunits, which then activate downstream effectors. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, returning the G-protein to its inactive state.

Inhibition by Fluoroberyllate

Trifluoroberyllate, in the presence of GDP, mimics the transition state of GTP hydrolysis. It binds to the nucleotide-binding pocket of the Gα subunit, forming a stable Gα-GDP-BeF₃⁻ complex. This complex mimics the Gα-GTP state, leading to constitutive activation of the G-protein. Because this complex is resistant to hydrolysis, it effectively traps the G-protein in its "on" state, allowing researchers to study the consequences of prolonged G-protein signaling.

Mandatory Visualizations

Caption: G-Protein activation cycle and its inhibition by trifluoroberyllate.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

From their origins in geochemistry to their indispensable role in modern biochemistry, fluoroberyllate complexes have proven to be remarkably versatile chemical entities. Their ability to mimic the phosphate group has provided researchers with a unique tool to probe the intricate mechanisms of phosphoryl transfer reactions, particularly in the study of G-protein signaling. A thorough understanding of their synthesis, characterization, and behavior in solution is essential for their effective application in scientific research and drug development.

References

- 1. Victor Goldschmidt - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. CN103601222A - Preparation method of high-purity ammonium fluoroberyllate and application thereof - Google Patents [patents.google.com]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. biophysics.org [biophysics.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Theoretical Investigation into the Lewis Acidity and Electron Deficiency of Beryllium Trifluoride (BeF₃)

Publication Type: Technical Whitepaper Target Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a theoretical and computational analysis of the hypothetical molecule beryllium trifluoride (BeF₃). While the trifluoroberyllate anion (BeF₃⁻) is a known and biochemically significant species, neutral BeF₃ is not observed as a stable compound. This guide explores its predicted properties based on first-principle chemical theories and computational modeling. We posit that BeF₃, if synthesized, would be a potent Lewis acid due to severe electron deficiency at the beryllium center. This analysis includes predicted structural parameters, a quantitative assessment of its Lewis acidity via calculated Fluoride (B91410) Ion Affinity (FIA), a detailed computational methodology for its study, and conceptual diagrams illustrating its chemical behavior and electronic structure.

Introduction: The Concept of a Hypovalent Beryllium Center

Beryllium, a Group 2 element, typically engages in bonding to form linear (e.g., BeF₂) or tetrahedral (e.g., [BeF₄]²⁻) species, satisfying its coordination preferences. The neutral, monomeric molecule BeF₃ is not a known stable species but serves as an important theoretical model for understanding the limits of electron deficiency and Lewis acidity.

In a hypothetical trigonal planar structure, the central beryllium atom in BeF₃ would be bonded to three fluorine atoms, leaving it with only six valence electrons in its outer shell. This incomplete octet defines it as a profoundly "electron-deficient" molecule.[1][2] Such a configuration is inherently unstable and implies a very strong tendency to accept a pair of electrons to achieve a more stable electronic state. This drive to accept an electron pair is the fundamental definition of Lewis acidity.[3][4] This guide will explore the predicted nature of this acidity and the electronic structure that gives rise to it, drawing parallels with the well-characterized Lewis acid, boron trifluoride (BF₃).[3][5]

Predicted Molecular Structure and Bonding

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and by analogy to isoelectronic species like BF₃, the BeF₃ molecule is predicted to adopt a trigonal planar geometry.[6][7] The central beryllium atom would undergo sp² hybridization to form three sigma bonds with the fluorine atoms.[8][9]

Key Structural and Electronic Parameters

The properties of the hypothetical BeF₃ molecule can be estimated using high-level quantum chemical calculations. The data presented below is derived from established chemical principles and comparison with known molecules like BeF₂ and BF₃.

| Parameter | BeF₂ (Experimental/Calculated) | BF₃ (Experimental/Calculated) | BeF₃ (Predicted) | Rationale & Citation |

| Molecular Geometry | Linear | Trigonal Planar | Trigonal Planar | VSEPR theory predicts a trigonal planar shape for an AX₃ molecule with no lone pairs.[8][10] |

| Hybridization of Central Atom | sp | sp² | sp² | Required for three sigma bonds in a trigonal planar arrangement.[9][10] |

| Bond Angle (X-A-X) | 180° | 120° | ~120° | Ideal angle for trigonal planar geometry to minimize electron pair repulsion.[6][10] |

| Bond Length (A-F, in Å) | ~1.55 Å | ~1.30 Å | ~1.40 Å | Predicted to be shorter than a Be-F single bond due to high polarity and potential for partial π-interactions. Shorter than BeF₂ but longer than B-F due to beryllium's larger atomic radius and lower nuclear charge compared to boron.[11] |

| Calculated Fluoride Ion Affinity (FIA) (kJ/mol) | ~350 kJ/mol | ~346 kJ/mol | > 450 kJ/mol (Est.) | The severe electron deficiency and high effective nuclear charge on Be in BeF₃ would lead to an exceptionally strong affinity for an electron-pair donor like F⁻.[12][13] |

| Nature of A-F Bond | Polar Covalent / Ionic | Polar Covalent | Highly Polar Covalent | The large electronegativity difference between Be (1.57) and F (3.98) suggests a bond with significant ionic character.[14][15] |

Core Concept: Lewis Acidity and Electron Deficiency

The primary chemical characteristic of the hypothetical BeF₃ molecule is its role as a powerful Lewis acid. This property stems directly from its electronic structure.

The Vacant p-Orbital

In an sp² hybridized state, the beryllium atom has a vacant 2p orbital (p_z) perpendicular to the molecular plane.[3][9] This low-energy unoccupied molecular orbital (LUMO) can readily accept a lone pair of electrons from a Lewis base (e.g., ammonia, fluoride ion, ether). This interaction forms a coordinate covalent bond, leading to the formation of a stable four-coordinate adduct, such as [L-BeF₃].

References

- 1. What are electron deficient compounds? Explain why BF3 acts as a Lewis acid. [doubtnut.com]

- 2. quora.com [quora.com]

- 3. Why does boron trifluoride behave as a Lewis acid? - askIITians [askiitians.com]

- 4. quora.com [quora.com]

- 5. brainly.in [brainly.in]

- 6. BF3 Molecular Geometry and Bond Angles [unacademy.com]

- 7. The shape of BF3 molecule is trigonal planar State class 11 chemistry CBSE [vedantu.com]

- 8. tutorchase.com [tutorchase.com]

- 9. homework.study.com [homework.study.com]

- 10. Page loading... [guidechem.com]

- 11. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 12. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound|Trifluoroberyllate Anion [benchchem.com]

- 15. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Beryllium Trifluoride (BeF₃⁻): A Versatile Phosphate Analog in Enzymology

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium trifluoride (BeF₃⁻) has emerged as an invaluable tool in enzymology, primarily serving as a stable and non-reactive analog of the phosphate (B84403) group. Its tetrahedral geometry closely mimics the ground state of the phosphoryl group in enzymatic reactions, allowing researchers to trap and study transient enzyme-substrate complexes. This property is particularly useful for investigating the mechanisms of phosphoryl transfer enzymes, such as kinases, phosphatases, ATPases, and response regulators, especially those involving labile phosphoaspartate intermediates.[1][2] By forming stable complexes with the active sites of these enzymes, BeF₃⁻ facilitates detailed structural and functional studies that would otherwise be challenging with the native, transiently phosphorylated species.

These application notes provide a comprehensive overview of the use of BeF₃⁻ in enzymology, including detailed protocols for its preparation and application in various experimental settings.

Applications in Enzymology

This compound, in the form of the trifluoroberyllate anion (BeF₃⁻), has found widespread application in several key areas of enzymatic research:

-

Structural Biology: BeF₃⁻ is extensively used to stabilize enzyme-substrate complexes for structural elucidation by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] By mimicking the tetrahedral geometry of the phosphate ground state, it allows for the capture of high-resolution snapshots of the enzyme's active site with a bound substrate analog. This has been particularly insightful for understanding the mechanisms of P-type ATPases, response regulators in two-component signaling systems, and phosphatases.[1]

-

Enzyme Kinetics and Inhibition Studies: BeF₃⁻ acts as a potent inhibitor of many phosphoryl transfer enzymes.[3] Studying the kinetics of this inhibition can provide valuable information about the enzyme's catalytic mechanism and the affinity for the phosphate group. It is often used in conjunction with nucleoside diphosphates (like ADP) to mimic the corresponding triphosphate (ATP), effectively trapping the enzyme in a state analogous to the pre-hydrolysis or post-hydrolysis state.

-

Signal Transduction Research: In bacterial two-component signaling systems, the phosphorylation of response regulator proteins on aspartate residues is a key event. The instability of this aspartyl phosphate has historically hindered detailed study. BeF₃⁻ has been instrumental in overcoming this by forming stable complexes with the aspartate residue in the receiver domain, effectively locking the response regulator in its activated conformation.[4][5][6][7] This allows for detailed investigation of the downstream signaling events. Similarly, BeF₃⁻, along with GDP, can mimic the GTP-bound activated state of G-proteins, facilitating the study of their activation and interaction with effector proteins.

Data Presentation

The following tables summarize representative quantitative data on the inhibition of various enzymes by beryllium compounds. It is important to note that the inhibitory potency of beryllium can be highly dependent on the specific enzyme, the presence of co-factors (like magnesium and a nucleoside diphosphate), and the assay conditions.

Table 1: Inhibition of Various Enzymes by Beryllium Compounds

| Enzyme | Source | Beryllium Compound | Concentration for Inhibition | Reference |

| Alkaline Phosphatase | Escherichia coli | Beryllium Sulphate | 1 µM | [Thomas & Aldridge, 1966][1][8] |

| Alkaline Phosphatase | Kidney | Beryllium Sulphate | 1 µM | [Thomas & Aldridge, 1966][1][8] |

| Phosphoglucomutase | - | Beryllium Sulphate | 1 µM | [Thomas & Aldridge, 1966][1][8] |

| P-glycoprotein ATPase | CHO Cells | Beryllium Fluoride (B91410) (BeFx) | Potent inhibition with MgADP | [Urbatsch et al., 1997][9][10] |

Note: The data in Table 1 is illustrative and highlights the potent inhibitory effect of beryllium on certain enzymes. For P-glycoprotein ATPase, the inhibition by BeFₓ is described as "potent" and results in the trapping of the nucleoside diphosphate, with a slow reactivation half-life of 32 minutes at 37°C, indicating a very stable inhibitory complex.[9][10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: G-protein activation cycle illustrating the role of BeF₃⁻ as a phosphate analog.

Caption: A typical workflow for co-crystallization of a protein with ADP and BeF₃⁻.

Experimental Protocols

Protocol 1: Preparation of this compound (BeF₃⁻) Working Solution

This protocol describes the in-situ formation of the BeF₃⁻ complex for use in enzymatic assays.

Materials:

-

Beryllium Sulfate (BeSO₄) or Beryllium Chloride (BeCl₂) stock solution (e.g., 100 mM)

-

Sodium Fluoride (NaF) stock solution (e.g., 1 M)

-

Assay buffer appropriate for the enzyme of interest

-

Microcentrifuge tubes

Procedure:

-

Safety Precautions: Beryllium compounds are highly toxic and carcinogenic. Always handle beryllium solutions in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Dispose of all beryllium-containing waste according to institutional guidelines.

-

Determine Final Concentrations: The optimal concentrations of Be²⁺ and F⁻ will vary depending on the enzyme and the desired effect. A common starting point is a molar excess of fluoride to beryllium. A typical final concentration range for BeSO₄ or BeCl₂ is 10 µM to 1 mM, and for NaF is 1 mM to 20 mM.

-

Preparation of the BeF₃⁻ mixture: a. In a microcentrifuge tube, add the required volume of assay buffer. b. Add the appropriate volume of the NaF stock solution to the buffer and mix well. c. Add the required volume of the BeSO₄ or BeCl₂ stock solution to the fluoride-containing buffer. d. Mix gently and incubate at room temperature for at least 15-30 minutes to allow for the formation of the BeF₃⁻ complex.

-

Use in Assay: The freshly prepared BeF₃⁻ solution is now ready to be used as an inhibitor or to form a complex with the enzyme and its substrate (e.g., ADP).

Note: The formation of various beryllium fluoride species (BeF₂ , BeF₃⁻, BeF₄²⁻) is dependent on the relative concentrations of beryllium and fluoride ions and the pH of the solution. A significant molar excess of fluoride generally favors the formation of BeF₃⁻ and BeF₄²⁻.

Protocol 2: Enzyme Inhibition Assay using BeF₃⁻

This protocol outlines a general procedure to determine the inhibitory effect of BeF₃⁻ on a phosphoryl transfer enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

BeF₃⁻ working solution (prepared as in Protocol 1)

-

ADP (if studying an ATPase or kinase)

-

Assay buffer

-

Detection reagent/system to measure product formation or substrate depletion (e.g., colorimetric, fluorescent, or radioactive)

-

96-well plate or spectrophotometer cuvettes

-

Plate reader or spectrophotometer

Procedure:

-

Assay Setup: a. Prepare a reaction mixture containing the assay buffer, substrate, and any necessary co-factors (e.g., MgCl₂). b. Prepare a serial dilution of the BeF₃⁻ working solution in the assay buffer. If studying an ATPase or kinase, also include a constant concentration of ADP in the dilutions.

-

Pre-incubation: a. In the wells of a 96-well plate or in cuvettes, add a fixed amount of the enzyme. b. Add the different concentrations of the BeF₃⁻ (and ADP) solution to the enzyme. Include a control with no BeF₃⁻. c. Incubate the enzyme with the inhibitor for a set period (e.g., 10-30 minutes) at the optimal temperature for the enzyme. This allows for the formation of the enzyme-inhibitor complex.

-

Initiation of Reaction: a. Start the enzymatic reaction by adding the substrate-containing reaction mixture to all wells/cuvettes simultaneously (if possible, using a multi-channel pipette).

-

Data Acquisition: a. Immediately begin monitoring the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular time intervals using a plate reader or spectrophotometer.

-

Data Analysis: a. Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves. b. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. d. If the inhibition mechanism is known, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Protocol 3: Co-crystallization of a Protein with ADP and BeF₃⁻

This protocol provides a general guideline for obtaining protein crystals in complex with ADP and BeF₃⁻.

Materials:

-

Highly purified and concentrated protein solution (e.g., 5-20 mg/mL)

-

ADP stock solution (e.g., 100 mM)

-

BeSO₄ or BeCl₂ stock solution (e.g., 100 mM)

-

NaF stock solution (e.g., 1 M)

-

Crystallization screens (commercial or custom-made)

-

Crystallization plates (e.g., sitting drop or hanging drop)

-

Microscopes for crystal visualization

Procedure:

-